molecular formula C22H23ClN2O2S B11351144 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one

Cat. No.: B11351144
M. Wt: 414.9 g/mol
InChI Key: HQKOSSXEIZNAHC-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chloromethylphenoxy group

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one involves multiple steps. One common method includes the reaction of 1,3-benzothiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a suitable base and solvent to yield the final product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. For example:

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)propan-1-one

InChI

InChI=1S/C22H23ClN2O2S/c1-14-13-17(7-8-18(14)23)27-15(2)22(26)25-11-9-16(10-12-25)21-24-19-5-3-4-6-20(19)28-21/h3-8,13,15-16H,9-12H2,1-2H3

InChI Key

HQKOSSXEIZNAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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